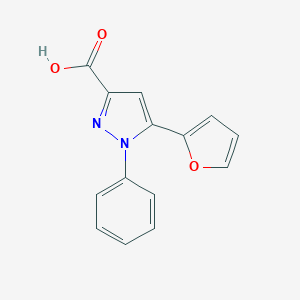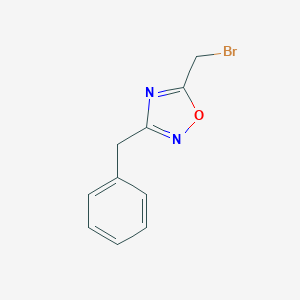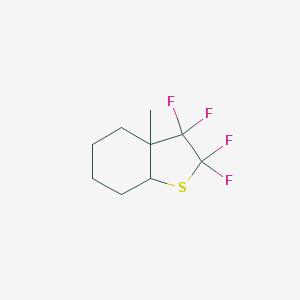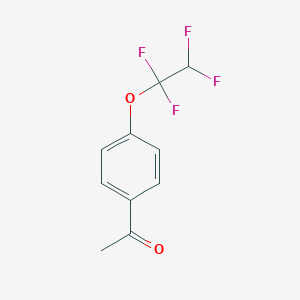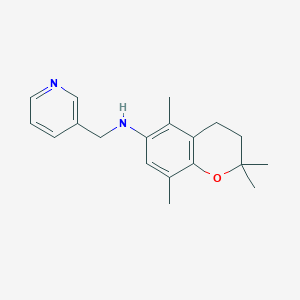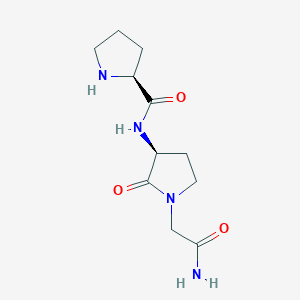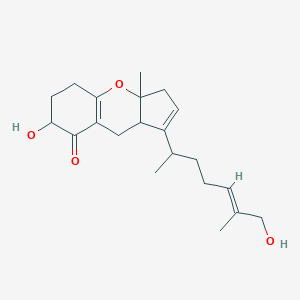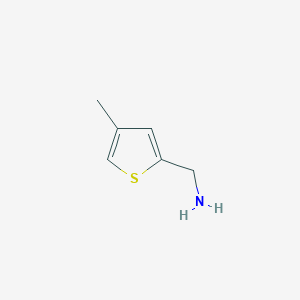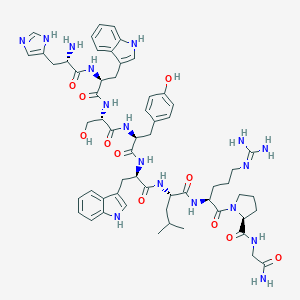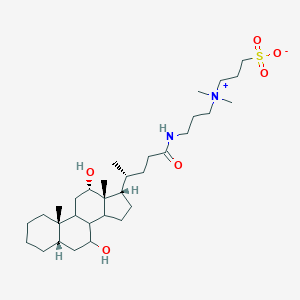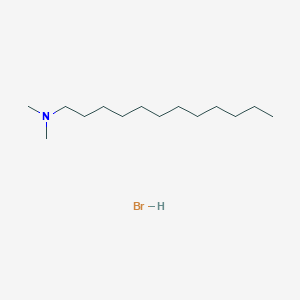
Dodecyldimethylammonium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecyldimethylammonium bromide (DDAB) is a quaternary ammonium compound that is widely used in scientific research applications. It is a cationic surfactant that is commonly used to stabilize nanoparticles, emulsions, and other colloidal systems. DDAB is also used as a model membrane component and has been extensively studied for its biochemical and physiological effects.
Wirkmechanismus
Dodecyldimethylammonium bromide is a cationic surfactant that interacts with negatively charged surfaces such as cell membranes. The mechanism of action of Dodecyldimethylammonium bromide is based on its ability to form micelles and bilayers, which can interact with the hydrophobic regions of membranes. Dodecyldimethylammonium bromide has been shown to disrupt membrane integrity and induce cell death in a variety of cell types.
Biochemische Und Physiologische Effekte
Dodecyldimethylammonium bromide has been extensively studied for its biochemical and physiological effects. Dodecyldimethylammonium bromide has been shown to induce oxidative stress and inflammation in cells, and has been implicated in the development of a variety of diseases including cancer and neurodegenerative disorders. Dodecyldimethylammonium bromide has also been shown to have antimicrobial properties and has been used as a disinfectant in a variety of settings.
Vorteile Und Einschränkungen Für Laborexperimente
Dodecyldimethylammonium bromide has several advantages for use in lab experiments, including its ability to stabilize nanoparticles and emulsions. Dodecyldimethylammonium bromide is also relatively inexpensive and easy to obtain. However, Dodecyldimethylammonium bromide can be toxic to cells and has been shown to induce cell death at high concentrations. Care must be taken when using Dodecyldimethylammonium bromide in lab experiments to avoid toxicity and ensure accurate results.
Zukünftige Richtungen
There are several future directions for research on Dodecyldimethylammonium bromide. One area of research is the development of new methods for synthesizing Dodecyldimethylammonium bromide that are more efficient and environmentally friendly. Another area of research is the use of Dodecyldimethylammonium bromide as a drug delivery agent, as it has been shown to be effective at delivering drugs to cells. Finally, there is a need for further research on the biochemical and physiological effects of Dodecyldimethylammonium bromide, particularly in relation to its impact on human health.
Synthesemethoden
Dodecyldimethylammonium bromide can be synthesized through a variety of methods, including the reaction of dodecylamine with methyl bromide or the reaction of dodecyltrimethylammonium chloride with silver bromide. The most common method for synthesizing Dodecyldimethylammonium bromide is through the reaction of dodecylamine with methyl bromide in the presence of a base such as sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
Dodecyldimethylammonium bromide has a wide range of scientific research applications, including its use as a surfactant in the synthesis of nanoparticles and emulsions. Dodecyldimethylammonium bromide is also used as a model membrane component in studies of membrane biophysics and has been shown to have a significant impact on membrane structure and function.
Eigenschaften
CAS-Nummer |
19959-22-9 |
|---|---|
Produktname |
Dodecyldimethylammonium bromide |
Molekularformel |
C14H32BrN |
Molekulargewicht |
294.31 g/mol |
IUPAC-Name |
N,N-dimethyldodecan-1-amine;hydrobromide |
InChI |
InChI=1S/C14H31N.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-15(2)3;/h4-14H2,1-3H3;1H |
InChI-Schlüssel |
DLFDEDJIVYYWTB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCN(C)C.Br |
Kanonische SMILES |
CCCCCCCCCCCCN(C)C.Br |
Andere CAS-Nummern |
19959-22-9 |
Verwandte CAS-Nummern |
112-18-5 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methyl-4-[(4-nitrophenyl)methylidene]-2-phenylpyrazolidine-3,5-dione](/img/structure/B11037.png)
